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For Immediate Release

Palo Alto, CA – November 10, 2025 – This technical guide provides an in-depth analysis of the

reasons leading to the withdrawal of the antianginal drug Prenylamine from the market in

1988. The primary driver for this regulatory action was the growing body of evidence linking the

drug to significant cardiotoxic effects, namely the prolongation of the QT interval on the

electrocardiogram (ECG) and the induction of a life-threatening ventricular tachyarrhythmia

known as Torsades de Pointes (TdP). This document, intended for researchers, scientists, and

drug development professionals, details the electrophysiological mechanisms, summarizes the

key experimental findings, and presents the clinical data that underpinned this critical drug

safety decision.

Executive Summary
Prenylamine, a calcium channel blocker of the amphetamine chemical class, was introduced

in the 1960s for the treatment of angina pectoris. However, by the late 1980s, numerous

reports of serious cardiac adverse events prompted its removal from markets in Canada, the

United States, and the United Kingdom in 1988. The withdrawal of Prenylamine was a

landmark event that highlighted the importance of assessing the proarrhythmic potential of new

chemical entities and contributed to the establishment of more stringent regulatory guidelines

for cardiac safety testing. The core of Prenylamine's cardiotoxicity lies in its potent blockade of

the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of

cardiac repolarization.
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Electrophysiological Basis of Prenylamine's
Proarrhythmic Effects
The arrhythmogenic properties of Prenylamine are primarily attributed to its effects on multiple

cardiac ion channels, which collectively disrupt the normal electrophysiological balance of the

cardiomyocyte.

Inhibition of the Rapidly Activating Delayed Rectifier
Potassium Current (IKr)
The most significant proarrhythmic mechanism of Prenylamine is its potent inhibition of the

rapid component of the delayed rectifier potassium current (IKr), which is encoded by the

hERG gene. This current plays a crucial role in the repolarization phase (Phase 3) of the

cardiac action potential. By blocking the hERG channel, Prenylamine delays the efflux of

potassium ions from the cardiomyocyte, thereby prolonging the action potential duration (APD)

and, consequently, the QT interval on the surface ECG.

An in-vitro study utilizing whole-cell patch-clamp experiments in HEK-293 cells stably

transfected with hERG cDNA determined the half-maximal inhibitory concentration (IC50) of

Prenylamine for the potassium current (IKr) to be 65 nM[1]. This high potency for hERG

channel blockade is a key determinant of its clinical risk.

Effects on Other Ion Channels
In addition to its potent IKr blockade, Prenylamine also affects other cardiac ion channels,

albeit with lower potency. These interactions can further modulate its overall

electrophysiological profile.

L-type Calcium Current (ICaL): As a calcium channel blocker, Prenylamine inhibits the influx

of calcium ions during the plateau phase (Phase 2) of the action potential. One study in

ventricular myocytes found an IC50 of 1.24 μM for the inhibition of the L-type calcium

current[1]. This effect would be expected to shorten the action potential duration,

counteracting the effect of IKr block. However, the significantly higher potency for hERG

channel inhibition suggests that the IKr blocking effect predominates at clinically relevant

concentrations.
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Sodium Current (INa): Prenylamine has also been shown to inhibit the cardiac sodium

current. A study using whole-cell patch-clamp experiments in HEK-293 cells stably

transfected with hNaV1.5 cDNA reported an IC50 of 2520 nM (2.52 μM)[1]. Blockade of the

sodium current can affect cardiac conduction and may also contribute to arrhythmogenesis

under certain conditions.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

studies on Prenylamine's cardiotoxic effects.

Parameter Value Cell Line/System Reference

IC50 for IKr (hERG)

Block
65 nM

HEK-293 cells with

hERG cDNA
[1]

IC50 for ICaL Block 1.24 µM Ventricular myocyte [1]

IC50 for INa Block 2.52 µM
HEK-293 cells with

hNaV1.5 cDNA
[1]

Table 1: In Vitro

Inhibitory

Concentrations of

Prenylamine on

Cardiac Ion Channels
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Study Population Number of Patients Key Findings Reference

Patients with Angina

Pectoris
29

Significant

prolongation of the QT

interval after one

week of treatment with

180 mg daily.

[2]

Case Series 7

Episodes of Torsades

de Pointes; 5 of the 7

patients were female.

QT intervals ranged

from 0.52 to 0.64 s.

[3]

Table 2: Summary of

Clinical Findings on

Prenylamine-Induced

QT Prolongation and

Torsades de Pointes

Experimental Protocols
While detailed, step-by-step protocols from the original studies conducted in the 1980s are not

readily available in the public domain, the methodologies can be inferred from the descriptions

in the publications and standard electrophysiological techniques of the era.

Whole-Cell Patch-Clamp Electrophysiology for Ion
Channel Inhibition
The determination of IC50 values for Prenylamine's effects on IKr, ICaL, and INa would have

been conducted using the whole-cell patch-clamp technique.

Objective: To measure the inhibitory effect of increasing concentrations of Prenylamine on

specific ion channel currents.

Methodology:
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Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably transfected with the

cDNA for the desired ion channel (hERG for IKr, hNaV1.5 for INa) or isolated primary

cardiomyocytes (for ICaL) would be cultured on glass coverslips.

Recording Setup: The coverslips would be placed in a recording chamber on the stage of an

inverted microscope and superfused with an extracellular solution. A glass micropipette with

a tip diameter of ~1-2 µm, filled with an intracellular solution, would be brought into contact

with a single cell.

Giga-seal Formation: Gentle suction would be applied to form a high-resistance "giga-seal"

between the pipette tip and the cell membrane.

Whole-Cell Configuration: A brief pulse of suction would be applied to rupture the cell

membrane under the pipette tip, establishing electrical and diffusive access to the cell's

interior.

Voltage Clamp: The membrane potential would be held at a specific holding potential (e.g.,

-80 mV) using a patch-clamp amplifier.

Current Elicitation: A series of voltage steps (voltage-clamp protocol) would be applied to

elicit the specific ion current of interest. For example, to elicit IKr, the cell would be

depolarized to a positive potential (e.g., +20 mV) to activate the channels, followed by a

repolarizing step to a more negative potential (e.g., -50 mV) to record the characteristic "tail"

current.

Drug Application: Increasing concentrations of Prenylamine would be applied to the cell via

the superfusion system.

Data Analysis: The peak current amplitude in the presence of each drug concentration would

be measured and compared to the control (drug-free) current. The IC50 value would be

calculated by fitting the concentration-response data to the Hill equation.

Clinical Assessment of QT Interval Prolongation
The clinical study on 29 patients with angina pectoris would have followed a prospective

design.
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Objective: To assess the effect of Prenylamine treatment on the QT interval in a clinical

setting.

Methodology:

Patient Recruitment: A cohort of patients with a diagnosis of angina pectoris would be

enrolled.

Baseline ECG: A standard 12-lead ECG would be recorded from each patient before the

initiation of Prenylamine treatment to establish a baseline QT interval.

Treatment: Patients would be administered a daily dose of Prenylamine (e.g., 180 mg).

Follow-up ECGs: ECGs would be recorded at regular intervals during the treatment period

(e.g., after one week, and then periodically for up to 6 months).

QT Interval Measurement: The QT interval would be measured from the ECG recordings. To

account for variations in heart rate, the QT interval would be corrected (QTc) using a

standard formula, most likely Bazett's formula at the time.

Data Analysis: The change in QTc from baseline would be calculated for each patient at each

time point. Statistical analysis would be performed to determine if the observed prolongation

was statistically significant.

Visualization of Pathophysiological Mechanisms
The following diagrams illustrate the key signaling pathways and logical relationships involved

in Prenylamine's cardiotoxicity.
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Figure 1: Mechanism of Prenylamine-induced cardiotoxicity.
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Figure 2: Workflow from experimental findings to market withdrawal.

Conclusion
The withdrawal of Prenylamine from the market in 1988 was a direct consequence of its

demonstrated proarrhythmic potential, which was not fully appreciated during its initial clinical
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development. The primary mechanism of this cardiotoxicity is the potent blockade of the hERG

potassium channel, leading to a delay in cardiac repolarization, prolongation of the QT interval,

and an increased risk of the life-threatening arrhythmia, Torsades de Pointes. The case of

Prenylamine serves as a critical lesson in drug safety and has significantly influenced the

evolution of regulatory requirements for the cardiovascular safety assessment of all new drug

candidates. A thorough understanding of a drug's effects on cardiac ion channels, particularly

the hERG channel, is now a cornerstone of modern drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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